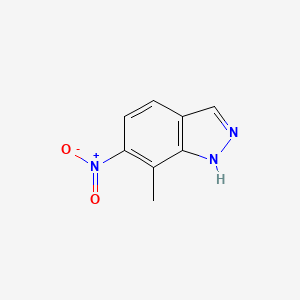

7-Methyl-6-nitro-1H-indazole

Description

BenchChem offers high-quality 7-Methyl-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHCFVZVZBXQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50711871 | |

| Record name | 7-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208457-81-2 | |

| Record name | 7-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-6-nitro-1H-indazole: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Methyl-6-nitro-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into this heterocyclic compound.

Introduction

Indazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold, a fusion of benzene and pyrazole rings, serves as a privileged structure in the design of novel therapeutic agents. The introduction of substituents, such as methyl and nitro groups, onto the indazole core can profoundly influence the molecule's physicochemical properties and biological efficacy.

7-Methyl-6-nitro-1H-indazole is a substituted indazole of particular interest. The presence of a nitro group, a strong electron-withdrawing group, is known to impart a range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1] The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will delve into the synthesis, chemical characteristics, and potential therapeutic applications of this specific compound, providing a valuable resource for its further exploration in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 7-Methyl-6-nitro-1H-indazole is crucial for its application in research and drug development. While experimental data for this specific compound is limited, we can infer its properties based on closely related analogs and computational predictions.

| Property | Value (Predicted/Estimated) | Source/Basis |

| Molecular Formula | C₈H₇N₃O₂ | Calculation |

| Molecular Weight | 177.16 g/mol | Calculation |

| Appearance | Light yellow to yellow solid | Analogy to other nitroindazoles[2] |

| Melting Point | 224-226 °C | [2] |

| Boiling Point | 379.7 ± 22.0 °C | Predicted[2] |

| Density | 1.437 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 11.47 ± 0.40 | Predicted[2] |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone; sparingly soluble in water. | Analogy to 3-methyl-6-nitroindazole[3][4] |

| CAS Number | Not available |

Synthesis of 7-Methyl-6-nitro-1H-indazole

The synthesis of 7-Methyl-6-nitro-1H-indazole can be approached through a two-step process: the synthesis of the 7-methyl-1H-indazole precursor followed by a regioselective nitration.

Synthesis of 7-Methyl-1H-indazole

A common and effective method for the synthesis of 7-methyl-1H-indazole starts from 2,6-dimethylaniline. The process involves a diazotization reaction followed by an intramolecular cyclization.[5]

Protocol: Synthesis of 7-Methyl-1H-indazole [5]

-

Reaction Setup: To a solution of 2,6-dimethylaniline (1 equivalent) in chloroform, slowly add tert-butyl nitrite (2 equivalents) at room temperature under a nitrogen atmosphere.

-

Diazotization: Stir the mixture for 20 minutes at room temperature.

-

Cyclization: Add potassium acetate (2 equivalents) and 18-crown-6 (0.1 equivalents). Heat the reaction mixture to reflux for 3 hours.

-

Workup: After cooling to room temperature, stir the mixture for an additional 15 hours. Filter the solids and wash with chloroform. Combine the filtrates, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-methyl-1H-indazole.

Nitration of 7-Methyl-1H-indazole

The nitration of the 7-methyl-1H-indazole precursor is the final step to obtain 7-Methyl-6-nitro-1H-indazole. The directing effects of the substituents on the indazole ring are critical for achieving the desired regioselectivity. The pyrazole portion of the indazole ring is electron-withdrawing, directing electrophilic substitution to the benzene ring. The methyl group at position 7 is an ortho-, para-director. Therefore, nitration is expected to occur at the 6-position.

Protocol: Nitration of 7-Methyl-1H-indazole (Proposed)

This protocol is based on general procedures for the nitration of aromatic compounds and should be optimized for this specific substrate.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Substrate: Slowly add 7-methyl-1H-indazole (1 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Nitration: Add the nitrating mixture dropwise to the solution of 7-methyl-1H-indazole in sulfuric acid, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 7-Methyl-6-nitro-1H-indazole.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are crucial for the structural elucidation of the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.2 | s | - | Protons on the pyrazole ring of indazoles typically appear downfield. |

| H-4 | ~7.8 | d | ~8.0 | Coupled to H-5. |

| H-5 | ~8.1 | d | ~8.0 | Deshielded by the adjacent nitro group. |

| CH₃-7 | ~2.6 | s | - | Methyl group on the aromatic ring. |

| NH-1 | ~13.5 | br s | - | Exchangeable proton, typically broad and downfield in DMSO. |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~135 | Carbon in the pyrazole ring. |

| C-3a | ~120 | Bridgehead carbon. |

| C-4 | ~122 | Aromatic carbon. |

| C-5 | ~118 | Aromatic carbon. |

| C-6 | ~145 | Carbon attached to the nitro group, significantly deshielded. |

| C-7 | ~125 | Carbon attached to the methyl group. |

| C-7a | ~140 | Bridgehead carbon. |

| CH₃-7 | ~17 | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| 3300-3100 | N-H Stretch | Indazole NH | [6] |

| 1550-1475 | Asymmetric NO₂ Stretch | Nitro group | [1][7] |

| 1360-1290 | Symmetric NO₂ Stretch | Nitro group | [1][7] |

| 1620-1450 | C=C and C=N Stretch | Aromatic/Heteroaromatic Rings | [6] |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the indazole core and the nitro substituent.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 177.0538 (calculated for C₈H₇N₃O₂)

-

Major Fragments:

Chemical Reactivity

The chemical reactivity of 7-Methyl-6-nitro-1H-indazole is dictated by the interplay of the indazole ring system and its substituents.

-

N-H Acidity: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated by the nitro group and the pyrazole ring. Further electrophilic substitution would be difficult and would likely occur at the 4-position, directed by the methyl group and avoiding the meta-directing nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino intermediate is a versatile building block for the synthesis of other derivatives.

-

Nucleophilic Aromatic Substitution: The nitro group activates the ring towards nucleophilic aromatic substitution, although this is generally less common for indazoles compared to other nitroaromatic systems.

Potential Applications in Drug Discovery

Nitroindazole derivatives have shown a wide range of biological activities, making 7-Methyl-6-nitro-1H-indazole a compound of interest for drug discovery and development.

Anticancer Activity

Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity against various cancer cell lines.[13] The nitro group is often a key contributor to the cytotoxic effects of these compounds. The specific role of the 7-methyl group in modulating this activity warrants further investigation.

Antiparasitic Activity

Nitro-heterocyclic compounds are well-established agents for treating parasitic infections.[14] Derivatives of 6-nitroindazole have shown promising inhibitory activity against Leishmania species.[14] The mechanism of action is often related to the bioreduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species.[1]

Nitric Oxide Synthase (NOS) Inhibition

Certain nitroindazole derivatives are known to be potent and selective inhibitors of nitric oxide synthase (NOS) isoforms.[15][16] NOS enzymes are involved in a variety of physiological and pathological processes, and their inhibition has therapeutic potential in conditions such as neurodegenerative diseases and inflammation. The substitution pattern on the indazole ring is crucial for the inhibitory potency and selectivity.

Conclusion

7-Methyl-6-nitro-1H-indazole is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its chemical properties can be reasonably predicted based on its structure. The presence of the nitro group suggests a range of potential biological activities, including anticancer, antiparasitic, and NOS inhibitory effects. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related substituted indazoles. Further experimental validation of its synthesis, properties, and biological activities is warranted to fully elucidate its promise as a lead compound in drug development programs.

References

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]

-

ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

PMC. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

-

ACS Publications. (2019). Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K. Retrieved from [Link]

-

ACS Publications. (2019). Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K. Retrieved from [Link]

-

ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Retrieved from [Link]

-

PubMed. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

-

UCLA. (n.d.). IR: nitro groups. Retrieved from [Link]

-

PMC. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

RSC Publishing. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

-

Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

-

PubMed. (n.d.). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-methyl-5-nitro-1H-indazole | CymitQuimica [cymitquimica.com]

- 13. rsc.org [rsc.org]

- 14. 7597-18-4|6-Nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 15. mdpi.com [mdpi.com]

- 16. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elucidation of 7-Methyl-6-nitro-1H-indazole: A Technical Guide for Researchers

Introduction: Unveiling a Scaffold of Interest

In the landscape of medicinal chemistry and drug development, the indazole core represents a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1] Its unique electronic properties and structural rigidity make it an ideal starting point for the synthesis of novel therapeutics. The introduction of specific substituents, such as methyl and nitro groups, allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

This technical guide provides an in-depth exploration of the structural elucidation of a specific, yet significant, derivative: 7-methyl-6-nitro-1H-indazole. While this compound may not be extensively documented in publicly available literature, its structural features present a valuable case study for the application of modern analytical techniques. For researchers in organic synthesis and drug discovery, understanding the precise arrangement of atoms in such a molecule is paramount for predicting its behavior and potential as a therapeutic agent. This guide will walk through a logical, multi-technique approach to unequivocally confirm the structure of 7-methyl-6-nitro-1H-indazole, providing not just the "what" but the "why" behind each analytical step. The methodologies and predictive data presented herein are grounded in established chemical principles and comparative analysis with structurally related molecules.

Molecular Blueprint: Structure and Physicochemical Properties

A foundational understanding of the target molecule is the first step in its comprehensive analysis. The key physicochemical properties of 7-methyl-6-nitro-1H-indazole are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Appearance | Predicted to be a yellow solid | [3] |

| CAS Number | Not available |

The numbering of the indazole ring system, which is crucial for the interpretation of spectroscopic data, follows established IUPAC conventions.

Diagram: Molecular Structure and Atom Numbering

Molecular structure of 7-methyl-6-nitro-1H-indazole with atom numbering.

Synthetic Pathway: A Plausible Route

Proposed Synthesis of 7-Methyl-6-nitro-1H-indazole

Proposed synthetic workflow for 7-methyl-6-nitro-1H-indazole.

Experimental Protocol: Synthesis of 7-Methyl-6-nitro-1H-indazole

-

Nitration: To a cooled solution of 2,3-dimethylnitrobenzene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred until completion, then poured onto ice to precipitate the dinitro product.

-

Selective Reduction: The resulting 2,3-dimethyl-1,4-dinitrobenzene is selectively reduced to the corresponding aniline using a mild reducing agent such as sodium sulfide. This step requires careful control of stoichiometry and reaction conditions to avoid over-reduction.

-

Diazotization and Cyclization: The 2,3-dimethyl-6-nitroaniline is dissolved in an acidic medium (e.g., aqueous HCl) and cooled. A solution of sodium nitrite is added slowly to form the diazonium salt. The reaction mixture is then gently warmed to promote intramolecular cyclization, leading to the formation of 7-methyl-6-nitro-1H-indazole.

-

Purification: The crude product is isolated by filtration and purified by recrystallization or column chromatography.

Spectroscopic Elucidation: A Multi-faceted Approach

The unequivocal confirmation of a chemical structure relies on the synergistic interpretation of data from multiple analytical techniques. The following sections detail the predicted spectroscopic data for 7-methyl-6-nitro-1H-indazole, providing a roadmap for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined with high confidence.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 7-methyl-6-nitro-1H-indazole is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Rationale |

| H-3 | ~8.2 | s | - | The C-3 proton of the indazole ring typically appears as a singlet in the downfield region. |

| H-4 | ~7.8 | d | ~8.0 | Coupled to H-5, this proton will appear as a doublet. |

| H-5 | ~7.3 | d | ~8.0 | Coupled to H-4, this proton will also be a doublet. |

| CH₃ (at C-7) | ~2.6 | s | - | The methyl protons will appear as a singlet in the upfield region. |

| N-H | >10 | br s | - | The acidic N-H proton is often broad and appears at a very downfield chemical shift. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are based on the known effects of methyl and nitro substituents on the indazole ring system.[5]

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Rationale |

| C-3 | ~135 | A typical chemical shift for the C-3 carbon in an indazole ring. |

| C-3a | ~120 | This quaternary carbon is part of the ring fusion. |

| C-4 | ~118 | Shielded relative to an unsubstituted benzene ring. |

| C-5 | ~125 | Influenced by the adjacent nitro group. |

| C-6 | ~145 | Deshielded due to the direct attachment of the electron-withdrawing nitro group. |

| C-7 | ~130 | Deshielded by the attached methyl group. |

| C-7a | ~140 | A quaternary carbon at the ring junction. |

| CH₃ | ~15 | A typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 7-methyl-6-nitro-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

2D NMR (Optional but Recommended): To confirm assignments, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of 7-methyl-6-nitro-1H-indazole will be dominated by absorptions corresponding to the N-H, C-H, N-O, and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3300-3100 | Medium, Broad | N-H stretch | [6] |

| 3100-3000 | Medium | Aromatic C-H stretch | |

| 2950-2850 | Weak | Aliphatic C-H stretch (CH₃) | |

| 1620-1580 | Medium | C=C aromatic ring stretch | |

| 1550-1475 | Strong | Asymmetric N-O stretch (NO₂) | [7] |

| 1360-1290 | Strong | Symmetric N-O stretch (NO₂) | [7] |

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | Rationale |

| [M+H]⁺ | 178.0611 | Protonated molecular ion |

| [M]⁺˙ | 177.0538 | Molecular ion |

| [M-NO₂]⁺ | 131.0604 | Loss of the nitro group |

| [M-NO₂-HCN]⁺ | 104.0522 | Subsequent loss of hydrogen cyanide |

Predicted Fragmentation Pathway

Predicted EI fragmentation pathway for 7-methyl-6-nitro-1H-indazole.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is typically used for GC-MS.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Tandem MS (MS/MS): To further investigate fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of a novel or sparsely documented compound like 7-methyl-6-nitro-1H-indazole requires a systematic and multi-pronged analytical strategy. By combining the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from mass spectrometry, a confident structural assignment can be made. This technical guide has outlined a logical workflow, from a plausible synthesis to the detailed prediction of spectroscopic data, to serve as a comprehensive resource for researchers working with this and related heterocyclic scaffolds. The principles and methodologies described herein are fundamental to the broader fields of organic chemistry and drug discovery, where the precise characterization of molecular architecture is the bedrock of innovation.

References

-

(No author given). (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Retrieved from [Link]

-

Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

-

Coles, B. A. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Infrared spectra of isotopically substituted nitro-, nitrito-, and nitrosyl complexes. RSC Publishing. Retrieved from [Link]

-

(No author given). (n.d.). IR: nitro groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (continued). Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-METHYL-7-NITRO (1H)INDAZOLE(717881-06-6) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Introduction: The Indazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Methyl-Nitro-1H-Indazoles: Synthesis, Characterization, and Applications in Drug Discovery

A Note on the Target Compound: 7-Methyl-6-nitro-1H-indazole

Initial searches for the specific isomer, 7-Methyl-6-nitro-1H-indazole, did not yield a registered CAS number or substantial technical literature in publicly accessible databases. This suggests that this particular compound is not widely synthesized or characterized. Therefore, to provide a valuable and scientifically grounded guide for researchers, this document will focus on closely related and well-documented methyl-nitro-1H-indazole isomers. The principles, protocols, and applications discussed herein are fundamentally relevant and adaptable for the study of other isomers within this important chemical class.

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry.[1] Its structural resemblance to purine has made it a "privileged scaffold," capable of interacting with a wide range of biological targets. The introduction of substituents, such as methyl and nitro groups, onto the indazole core profoundly modulates the molecule's physicochemical properties, including its electron density, lipophilicity, and hydrogen bonding capacity. These modifications are critical for tuning the compound's pharmacokinetic and pharmacodynamic profile.

The nitro group, a strong electron-withdrawing group, can serve as a key hydrogen bond acceptor and is often a precursor to an amino group, which provides a reactive handle for further molecular elaboration.[2] The methyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability. This guide provides an in-depth look at the synthesis, characterization, applications, and safety considerations for key methyl-nitro-1H-indazole derivatives, offering valuable insights for researchers in drug development.

Physicochemical Properties and Identification

Accurate identification is the foundation of all chemical research. The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance. Below is a summary of properties for several key nitro-indazole derivatives.

| Property | 3-Methyl-6-nitro-1H-indazole | 6-Nitro-1H-indazole | 7-Nitro-1H-indazole |

| CAS Number | 6494-19-5[3] | 7597-18-4[4][5] | 2942-42-9[6][7] |

| Molecular Formula | C₈H₇N₃O₂[3] | C₇H₅N₃O₂[4] | C₇H₅N₃O₂[7] |

| Molecular Weight | 177.16 g/mol [3][8] | 163.13 g/mol [4] | 163.13 g/mol [7] |

| Appearance | Solid powder[8] | Solid | Not specified |

| Melting Point | 187-188 °C[8] | Not specified | Not specified |

| IUPAC Name | 3-methyl-6-nitro-1H-indazole[3] | 6-nitro-1H-indazole[4][9] | 7-nitro-1H-indazole[7] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various routes. A common and effective method for introducing a nitro group is through electrophilic aromatic substitution using a nitrating agent. The following protocol details a representative synthesis of 3-Methyl-6-nitro-1H-indazole by the direct nitration of 3-methylindazole.[10]

Detailed Experimental Protocol: Nitration of 3-Methylindazole

Disclaimer: This protocol involves highly corrosive and hazardous materials. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[10]

Materials:

-

3-Methylindazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (dilute)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. This step is exothermic and must be performed in an ice-water bath to maintain a low temperature.[10] The sulfuric acid serves to protonate the indazole, making it soluble and activating the ring system for nitration.

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methylindazole while vigorously stirring and maintaining the temperature below 10°C. The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.[10]

-

Reaction Quenching & Precipitation: Once the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure completion. Then, very slowly and carefully pour the reaction mixture over a large volume of crushed ice. This quenches the reaction and precipitates the crude 3-methyl-6-nitro-1H-indazole product, which is less soluble in the aqueous medium.[10]

-

Isolation and Neutralization: Collect the solid precipitate via vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual acids. A subsequent wash with a dilute sodium bicarbonate solution can be performed to neutralize any remaining acid, followed by a final wash with cold water.[10]

-

Purification: The crude product is purified by recrystallization, typically from an ethanol/water mixture, to yield the final, purified 3-methyl-6-nitro-1H-indazole.[10]

Synthesis Workflow Diagram

Caption: Synthetic pathway from a key intermediate to the drug Pazopanib.

Safety and Handling

Working with nitroaromatic compounds requires strict adherence to safety protocols. The information below is a summary based on available Safety Data Sheets (SDS) for related compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [6][11][12]All handling should be performed in a well-ventilated area or a chemical fume hood. [12][13]* Handling: Avoid contact with skin, eyes, and clothing. [11][12]Do not breathe dust. [6][13]Wash hands thoroughly after handling. [6][13]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [6]Keep away from heat and sources of ignition. [6]* Hazards: Nitro-indazole derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. [11]They may cause skin and eye irritation. [11][14]Some nitroaromatic compounds are suspected of having long-term health effects, and appropriate precautions should always be taken. [11]* Spills: In case of a spill, avoid generating dust. [13]Clean up spills immediately using dry clean-up procedures and place the material in a sealed container for disposal. [13]

Conclusion

While the specific isomer 7-Methyl-6-nitro-1H-indazole remains elusive in the current body of scientific literature, the broader class of methyl-nitro-1H-indazoles represents a family of compounds with immense value to the scientific community. Their utility as versatile synthetic intermediates, particularly in the development of targeted cancer therapies like Pazopanib, is well-established. Furthermore, the direct biological activities of compounds like 7-nitroindazole underscore the potential for this scaffold in discovering new therapeutic agents. The synthetic protocols, characterization data, and safety guidelines presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

-

D.A. Horton, G.T. Bourne, M.L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures, Chem. Rev., 2003, 103, 3, 893–930. ([Link])

-

PubChem, 1H-Indazole, 1-methyl-7-nitro-. ([Link])

-

J. Elguero et al., Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions, The Journal of Organic Chemistry, 2022. ([Link])

-

Wikipedia, 7-Nitroindazole. ([Link])

-

PubChem, 1H-Indazole, 1-methyl-6-nitro-. ([Link])

-

PubChem, 7-Nitroindazole. ([Link])

-

Cheméo, Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). ([Link])

-

PubChem, 3-Methyl-6-nitro-1H-indazole. ([Link])

-

J. Elguero et al., Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions, ACS Publications, 2022. ([Link])

-

Chemcasts, 1-Methyl-6-nitro-1H-indazole (CAS 6850-23-3) Properties. ([Link])

-

Matrix Fine Chemicals, 6-NITRO-1H-INDAZOLE | CAS 7597-18-4. ([Link])

-

ResearchGate, 2-Methyl-6-nitro-2H-indazole. ([Link])

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indazole, 6-nitro- (CAS 7597-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 6-NITRO-1H-INDAZOLE | CAS 7597-18-4 [matrix-fine-chemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted NMR Spectrum of 7-Methyl-6-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 7-Methyl-6-nitro-1H-indazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes data from analogous structures and established principles of NMR spectroscopy to offer a robust predictive model. We will explore the causal electronic effects of the methyl and nitro substituents on the indazole core, present predicted chemical shifts and coupling constants in detailed tables, and outline a self-validating experimental workflow for empirical verification. The guide is grounded in authoritative references and includes detailed protocols and visualizations to facilitate both understanding and practical application.

Introduction: The Imperative for Structural Certainty

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents.[1] The precise functionalization of this bicyclic heterocycle dictates its biological activity, making unambiguous structural elucidation a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining molecular structure in solution.[2]

This guide focuses on 7-Methyl-6-nitro-1H-indazole, a compound whose specific substitution pattern presents a unique spectroscopic challenge. The interplay between the electron-donating methyl group at the C-7 position and the potent electron-withdrawing nitro group at the C-6 position creates a distinct electronic environment that profoundly influences the magnetic shielding of each nucleus. Understanding and predicting these influences is key to confirming the compound's identity and purity.

Molecular Structure and Electronic Influence Analysis

To predict the NMR spectrum, we must first analyze the molecule's structure and the electronic contributions of its substituents. The standard IUPAC numbering for the indazole ring is used throughout this guide.

Caption: Molecular structure of 7-Methyl-6-nitro-1H-indazole with IUPAC numbering.

-

6-Nitro Group (-NO₂): This is a powerful electron-withdrawing group via both inductive (-I) and resonance (-R) effects. It will significantly deshield (shift downfield) nearby nuclei. The effect is most pronounced on the directly attached C-6 and the adjacent C-5 and C-7 atoms and their attached protons.[3][4]

-

7-Methyl Group (-CH₃): This is a weakly electron-donating group via induction (+I) and hyperconjugation. It will cause a modest shielding (shift upfield) of the aromatic ring, particularly the ortho (C-7a, C-6) and para (C-4) positions.

The net effect is a strong electronic polarization of the benzene ring portion of the molecule, which will be clearly reflected in the predicted chemical shifts.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established substituent effects and data from analogous compounds, such as 6-nitro-1H-indazole-3-carbaldehyde and various nitroindazoles.[2][5] All predictions are for a standard deuterated solvent like DMSO-d₆.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Rationale |

| N1-H | ~13.5 - 14.5 | Broad Singlet | - | The N-H proton of indazoles is acidic and often appears as a broad, downfield signal due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| H-5 | ~8.6 - 8.8 | Singlet | - | This proton is ortho to the strongly deshielding nitro group at C-6. It is expected to be the most downfield aromatic proton. Due to substitution at C-4 and C-6, it should appear as a singlet. |

| H-3 | ~8.2 - 8.4 | Doublet (narrow) | ⁵J ≈ 0.7 - 0.9 Hz | This proton is part of the pyrazole ring. It will experience a long-range "W-coupling" (⁵J) with H-7, which is often observed in indazole systems.[6] |

| H-4 | ~7.9 - 8.1 | Singlet | - | This proton is meta to the nitro group and ortho to the pyrazole ring fusion. The absence of an adjacent proton at C-5 will result in a singlet. |

| C7-CH₃ | ~2.6 - 2.8 | Singlet | - | The methyl protons will appear as a singlet. The chemical shift is slightly downfield from a typical aromatic methyl group due to the proximity of the nitro group and the heterocyclic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C chemical shifts are highly sensitive to the electronic environment. The predictions below are for a broadband proton-decoupled spectrum.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-6 | ~146.0 - 148.0 | The carbon directly attached to the electron-withdrawing nitro group is expected to be the most deshielded carbon in the benzene ring, appearing significantly downfield.[2] |

| C-7a | ~140.0 - 142.0 | This is the bridgehead carbon adjacent to the pyrazole ring. Its chemical shift is influenced by both ring systems. |

| C-3a | ~123.0 - 125.0 | This is the other bridgehead carbon, typically found in this region for indazoles. |

| C-3 | ~134.0 - 136.0 | The C-3 carbon of the pyrazole ring. |

| C-5 | ~118.0 - 120.0 | This carbon is ortho to the nitro group and is expected to be deshielded, but less so than C-6. |

| C-7 | ~115.0 - 117.0 | This carbon is attached to the methyl group and is adjacent to the nitro group. The competing effects make prediction less direct, but it is expected to be relatively upfield compared to other substituted carbons. |

| C-4 | ~108.0 - 110.0 | This carbon is para to the nitro group and is often found in the more upfield region of the aromatic spectrum for 6-nitroindazoles.[5] |

| C7-CH₃ | ~15.0 - 17.0 | A typical chemical shift for an aromatic methyl carbon. |

Methodology: A Dual Approach to Prediction

The spectral predictions outlined above are derived from a two-pronged methodology, ensuring a high degree of confidence.

-

Empirical and Comparative Analysis: This approach relies on analyzing extensive libraries of experimental NMR data for structurally related compounds. By understanding the incremental effect of adding a methyl or nitro group (Substituent Chemical Shift or SCS effects) to the parent indazole ring, we can build a reliable predictive model. Data from compounds like 6-nitro-1H-indazole provides a foundational dataset.[7]

-

Computational (In Silico) Prediction: Modern computational chemistry offers powerful tools for predicting NMR spectra from first principles.[8] Methods like Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach can calculate nuclear magnetic shielding constants.[6][9] These calculated values can be scaled to predict chemical shifts that show excellent correlation with experimental data, providing an independent validation of the empirical predictions.[10]

Caption: Workflow for dual-approach NMR spectrum prediction.

Self-Validating Experimental Protocol

The following protocol describes a robust, self-validating system for the acquisition and confirmation of the NMR spectra for 7-Methyl-6-nitro-1H-indazole.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the synthesized 7-Methyl-6-nitro-1H-indazole.

-

Solvation: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its high boiling point.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.

Spectrometer Parameters (500 MHz Example)

-

Instrument: 500 MHz NMR Spectrometer

-

Probe: Standard 5 mm broadband probe

-

Temperature: 298 K (25 °C)

¹H Spectrum:

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~3 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16 (adjust for concentration)

-

Spectral Width: -2 to 16 ppm

¹³C{¹H} Spectrum (Proton Decoupled):

-

Pulse Program: Standard single pulse with proton decoupling (zgpg30)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay (d1): 3 seconds

-

Number of Scans: 1024 (or more, as ¹³C is less sensitive)

-

Spectral Width: -10 to 200 ppm

2D Experiments (for confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., confirming the H3-H7 W-coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 7-Methyl-6-nitro-1H-indazole are characterized by a significant downfield dispersion of signals, driven primarily by the strong deshielding effect of the C-6 nitro group. The most notable features are the anticipated downfield singlet for H-5 (~8.7 ppm), the highly deshielded C-6 signal in the ¹³C spectrum (~147 ppm), and the subtle W-coupling between H-3 and H-7. This in-depth guide provides a robust predictive framework and a clear experimental path for scientists working with this and related heterocyclic scaffolds, enabling confident and accurate structural verification.

References

- BenchChem. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem Technical Support Team.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.

-

ResearchGate. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

-

Scilit. (n.d.). Computational NMR as Useful Tool for Predicting Structure and Stereochemistry of Four‐Membered Sulfur Heterocycles. Scilit. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem. [Link]

-

ACS Publications. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

ResearchGate. (2024). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Frontiers. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers. [Link]

-

CORE. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating. CORE. [Link]

-

National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PubMed Central. [Link]

- BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

-

MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. MDPI. [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen's Blog. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. The Royal Society of Chemistry. [Link]

-

MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]

-

SpringerLink. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Medicinal Chemistry Research. [Link]

-

University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. University of Puget Sound. [Link]

-

SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-. SpectraBase. [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. rsc.org [rsc.org]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Methyl-6-nitro-1H-indazole: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive scientific overview of 7-Methyl-6-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is not extensively documented in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its core chemical properties, propose logical and field-proven synthetic strategies, and discuss the analytical techniques required for its unambiguous identification.

Core Molecular Profile

7-Methyl-6-nitro-1H-indazole belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous pharmacologically active agents. The presence and specific arrangement of the methyl and nitro substituents on the benzene ring portion of the molecule are critical determinants of its chemical reactivity and biological activity.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the cornerstone of any research endeavor. The key identifiers and computed properties for 7-Methyl-6-nitro-1H-indazole are summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₈H₇N₃O₂ | - |

| Molecular Weight | 177.16 g/mol | [1] |

| IUPAC Name | 7-Methyl-6-nitro-1H-indazole | - |

| CAS Number | 208457-81-2 | Commercial Supplier Data |

| Appearance | Expected to be a yellow solid | Analogy to related nitroindazoles[2] |

| Hydrogen Bond Donors | 1 | Computed[1] |

| Hydrogen Bond Acceptors | 3 | Computed[1] |

| Topological Polar Surface Area | 71.82 Ų | Computed[1] |

| LogP | 1.77952 | Computed[1] |

Note: While a CAS number is listed by a commercial supplier, it lacks extensive documentation in primary scientific databases. Researchers should independently verify the structure of any procured material.

Strategic Synthesis of 7-Methyl-6-nitro-1H-indazole

The synthesis of specifically substituted indazoles requires careful strategic planning to control regioselectivity. Given the substitution pattern of the target molecule, two primary retrosynthetic approaches are logical: construction of the indazole ring from a pre-functionalized benzene derivative, or late-stage functionalization of a 7-methyl-1H-indazole precursor.

Approach 1: Cyclization from a Substituted Aniline Derivative

This is often the most reliable method for achieving specific substitution patterns on the benzene portion of the indazole core. The key is the synthesis of a suitable ortho-substituted aniline precursor.

Caption: Proposed synthesis of 7-Methyl-6-nitro-1H-indazole from 2,3-dinitrotoluene.

This protocol is a generalized procedure based on established methods for indazole synthesis from ortho-substituted anilines and requires optimization.[3][4]

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid or a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition and side reactions.

-

Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.

-

-

Reductive Cyclization:

-

In a separate flask, prepare a solution of a reducing agent such as sodium sulfite or tin(II) chloride in water or HCl, respectively.

-

Slowly add the cold diazonium salt solution to the reducing agent solution. The choice of reductant is key; sodium sulfite is a milder option often used in these cyclizations.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of the intermediate.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure 7-Methyl-6-nitro-1H-indazole.

-

Approach 2: Late-Stage Nitration of 7-Methyl-1H-indazole

This approach is viable if 7-methyl-1H-indazole is a readily available starting material. The challenge lies in controlling the regioselectivity of the electrophilic nitration, as multiple positions on the indazole ring are susceptible to attack.

Caption: Synthesis via nitration, highlighting the challenge of isomeric mixture formation.

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) generates the nitronium ion (NO₂⁺), the active electrophile. The indazole ring is activated towards electrophilic substitution. The directing effects of the fused benzene ring and the pyrazole nitrogens, combined with the methyl group, will influence the position of nitration. While the 6-position is a plausible site for substitution, formation of other isomers is highly likely, necessitating careful analytical characterization and purification.[5]

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is essential. The following section outlines the expected spectroscopic data for 7-Methyl-6-nitro-1H-indazole, based on data from closely related compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be the most informative for initial structural verification.

-

NH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the N1-H of the indazole ring.

-

Aromatic Protons: The protons on the benzene ring (H4 and H5) will appear as doublets due to ortho-coupling. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

-

C3 Proton: A singlet in the aromatic region for the proton at the 3-position of the pyrazole ring.

-

Methyl Protons: A singlet around 2.5-2.8 ppm corresponding to the three protons of the C7-methyl group.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon attached to the nitro group (C6) will be significantly shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to verify the elemental composition.

-

Expected [M+H]⁺: 178.0611 (for C₈H₈N₃O₂⁺)

-

Expected [M-H]⁻: 176.0466 (for C₈H₆N₃O₂⁻)

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

-

N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

-

N-O Asymmetric Stretch (Nitro Group): A strong, sharp absorption band around 1520-1560 cm⁻¹.

-

N-O Symmetric Stretch (Nitro Group): A strong absorption band around 1340-1380 cm⁻¹.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone of modern medicinal chemistry. Derivatives of nitroindazole are of particular interest due to their diverse biological activities and their utility as versatile synthetic intermediates.

Role as a Synthetic Intermediate

The nitro group in 7-Methyl-6-nitro-1H-indazole is a key functional handle. It can be readily reduced to an amine, which then serves as a nucleophile for a vast array of subsequent chemical transformations. This is exemplified by the synthesis of the anticancer drug Pazopanib, where the related 3-methyl-6-nitro-1H-indazole is a critical starting material.[9] The amino-indazole core is a common feature in many kinase inhibitors.

Caption: The utility of 7-Methyl-6-nitro-1H-indazole as a precursor to bioactive compounds.

Potential Biological Activity

Nitroindazole derivatives themselves have been investigated for a range of biological activities. For instance, various substituted nitroindazoles have shown potential as antileishmanial agents.[10] Furthermore, compounds like 6-methyl-7-nitro-1H-indazole are used in research to design molecules targeting diseases such as cancer and neurological disorders.[11] The specific biological profile of 7-Methyl-6-nitro-1H-indazole remains to be elucidated and represents an open area for investigation by researchers in drug discovery.

Safety and Handling

As a nitroaromatic compound, 7-Methyl-6-nitro-1H-indazole should be handled with care. It is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses when handling this compound.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

7-Methyl-6-nitro-1H-indazole is a valuable heterocyclic compound with significant potential as a building block in the synthesis of complex, biologically active molecules. While detailed experimental data for this specific isomer is not abundant, this guide provides a scientifically grounded framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. The proposed synthetic routes offer logical starting points for its preparation, and the outlined analytical methods provide a clear path for its structural validation. The rich chemistry of the indazole nucleus, combined with the versatile reactivity of the nitro group, ensures that 7-Methyl-6-nitro-1H-indazole will remain a compound of interest for researchers and scientists in the field of drug development.

References

-

Schmitt, A. C., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(3), 497-501. [Link]

-

Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38657-38668. [Link]

-

MySkinRecipes. (n.d.). 6-Methyl-7-nitro-1H-indazole. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5648-5661. [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1221-1253. [Link]

-

Shafi, S., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3956. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

-

PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Methyl-7-nitro-1H-indazole [myskinrecipes.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Nitroindazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Resurgence of Nitroaromatics in Therapeutic Development

For decades, the presence of a nitro group in a drug candidate was often viewed with caution by medicinal chemists, primarily due to concerns regarding potential toxicity and mutagenicity. However, a nuanced understanding of their mechanism of action, particularly their role as bioactivatable prodrugs, has led to a renaissance in the exploration of nitroaromatic compounds. Among these, nitroindazole derivatives have emerged as a particularly versatile and promising scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the current landscape of nitroindazole research, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their significant potential in oncology, infectious diseases, and enzyme inhibition, supported by experimental data and detailed protocols.

The Nitro Group: A Double-Edged Sword Harnessed for Therapeutic Benefit

The biological activity of many nitro-heterocyclic compounds is intrinsically linked to the reductive metabolism of the nitro group. This process, often occurring under hypoxic conditions prevalent in tumors and certain parasitic or bacterial environments, leads to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can indiscriminately damage a variety of cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[1] This mechanism forms the basis of their application as anticancer, antimicrobial, and antiparasitic agents.

The key to harnessing the therapeutic potential of nitroindazoles lies in achieving selective activation within the target cells (e.g., cancer cells or pathogens) while minimizing effects on healthy host tissues. This selectivity can be achieved by exploiting the unique physiological conditions of the target, such as the presence of specific nitroreductases or a low-oxygen environment.[2]

Below is a generalized schematic of the bioactivation pathway of nitroaromatic compounds.

Figure 1. Generalized mechanism of action of nitroindazole derivatives.

Anticancer Activity: Exploiting Tumor Hypoxia

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitroindazole derivatives. Several studies have highlighted the potent antiproliferative effects of these compounds against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected nitroindazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'j) | A549 (Lung Carcinoma) | 1.15 ± 0.08 | [3] |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'j) | MCF7 (Breast Cancer) | 1.32 ± 0.09 | [3] |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'k) | A549 (Lung Carcinoma) | 1.28 ± 0.09 | [3] |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'k) | MCF7 (Breast Cancer) | 1.45 ± 0.11 | [3] |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'n) | A549 (Lung Carcinoma) | 1.35 ± 0.10 | [3] |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'n) | MCF7 (Breast Cancer) | 1.52 ± 0.12 | [3] |

| Nitroimidazole-Oxadiazole/Triazole Hybrids | HCT116 (Colon Cancer) - Hypoxic | 4.69 - 11.56 | [4] |

| Nitroimidazole-Oxadiazole/Triazole Hybrids | HCT116 (Colon Cancer) - Normoxic | 12.50 - 24.39 | [4] |

Note: The enhanced activity under hypoxic conditions for the nitroimidazole-oxadiazole/triazole hybrids underscores the importance of the tumor microenvironment in the efficacy of these compounds.[4]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Figure 2. Workflow of the MTT assay for determining anticancer activity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitroindazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only). Incubate for the desired exposure time (typically 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiparasitic Activity: A Renewed Hope for Neglected Diseases

Nitroindazole derivatives have shown remarkable efficacy against a range of protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.).[6][7] The mechanism of action is believed to involve the parasite-specific reduction of the nitro group, leading to the generation of cytotoxic reactive oxygen and nitrogen species that the parasite's antioxidant systems cannot effectively neutralize.[2]

Quantitative Data on Antiparasitic Activity

The following tables summarize the in vitro antiparasitic activity of selected nitroindazole derivatives.

Table 1: Activity against Trypanosoma cruzi

| Compound/Derivative | Parasite Stage | IC50 (µM) | Reference |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | Epimastigotes | 0.49 | [6] |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | Intracellular Amastigotes | 0.41 | [6] |

| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) | Epimastigotes | 5.75 | [6] |

| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) | Intracellular Amastigotes | 1.17 | [6] |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Epimastigotes | 1.1 ± 0.3 | [8] |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypomastigotes | 5.4 ± 1.0 | [8] |

| Benznidazole (Reference Drug) | Epimastigotes | 25.22 | [9] |

| Benznidazole (Reference Drug) | Intracellular Amastigotes | 0.57 | [9] |

Table 2: Activity against Leishmania spp.

| Compound/Derivative | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

| NV6 | L. amazonensis | Intracellular Amastigotes | 0.43 | [7] |

| NV16 | L. amazonensis | Intracellular Amastigotes | 0.17 | [7] |

| 3-alkoxy-1-benzyl-5-nitroindazoles | L. infantum | Intracellular Amastigotes | 1.2 - 3.8 | [7] |

| 3-alkoxy-1-benzyl-5-nitroindazoles | L. mexicana | Intracellular Amastigotes | 1.0 - 2.2 | [7] |

| 3-chloro-6-nitro-1H-indazole derivative (4) | L. infantum | Promastigotes | 5.53 | [10] |

| 3-chloro-6-nitro-1H-indazole derivative (5) | L. infantum | Promastigotes | 4.0 | [10] |

Experimental Protocol: Intracellular Amastigote Susceptibility Assay

This assay is crucial for evaluating the efficacy of compounds against the clinically relevant intracellular stage of parasites like Leishmania and Trypanosoma cruzi.[11][12]

Figure 3. Workflow of the intracellular amastigote susceptibility assay.

Step-by-Step Methodology:

-

Macrophage Seeding: Seed a suitable macrophage cell line (e.g., THP-1, J774) or primary peritoneal macrophages into a 96-well plate and allow them to adhere. For THP-1 cells, differentiation into a macrophage-like phenotype is induced using phorbol 12-myristate 13-acetate (PMA).[13]

-

Parasite Infection: Infect the adherent macrophages with the promastigote stage of Leishmania or the trypomastigote stage of T. cruzi at a defined parasite-to-cell ratio (e.g., 10:1). Incubate for a sufficient period (e.g., 24 hours) to allow for parasite internalization and differentiation into the amastigote stage.

-

Compound Treatment: Remove the extracellular parasites by washing and add fresh medium containing serial dilutions of the nitroindazole derivatives.

-

Incubation: Incubate the plates for 72-96 hours to allow for the compound to exert its effect on the intracellular amastigotes.

-

Quantification of Parasite Load:

-